

Bis-(N,N'-PEG4-NHS ester)-Cy5 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis-(N,N'-PEG4-NHS ester)-Cy5	
Cat. No.:	B12414098	Get Quote

An In-depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

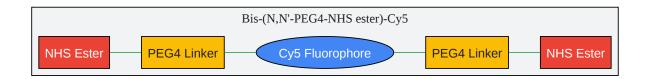
Bis-(N,N'-PEG4-NHS ester)-Cy5 is a sophisticated bifunctional, amine-reactive fluorescent labeling reagent. This molecule integrates three key components: a central Cyanine 5 (Cy5) fluorophore, two hydrophilic polyethylene glycol (PEG4) spacers, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups. The Cy5 core provides a strong, photostable signal in the far-red region of the spectrum, a range known for minimal autofluorescence in biological samples.[1][2] The dual NHS esters enable the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.[3][4][5] The hydrophilic PEG4 linkers enhance the water solubility of the entire compound, which is beneficial for bioconjugation reactions in aqueous buffer systems.[6]

This combination of features makes **Bis-(N,N'-PEG4-NHS ester)-Cy5** a versatile tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the study of protein-protein interactions.[3][6]

Chemical Structure and Physicochemical Properties



The molecule consists of a central Cy5 dye, flanked on both sides by a PEG4 linker, which is in turn terminated by an NHS ester group. This symmetrical, bifunctional design allows for the crosslinking of two separate amine-containing molecules or the labeling of multiple sites on a single molecule.



Click to download full resolution via product page

A simplified modular diagram of the **Bis-(N,N'-PEG4-NHS ester)-Cy5** structure.

Physicochemical Data

The key properties of **Bis-(N,N'-PEG4-NHS ester)-Cy5** are summarized below for easy reference.

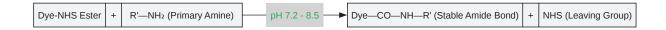
Property	Value	Reference(s)
Molecular Formula	C55H73CIN4O16	[6][7][8]
Molecular Weight	~1081.7 g/mol	[6][7]
Excitation Maximum (λex)	649 nm	[6][9]
Emission Maximum (λem)	667 nm	[6][9]
Extinction Coefficient	232,000 M ⁻¹ cm ⁻¹	[6]
Purity	≥98%	[6][8]
Solubility	Water, DMSO, DMF, DCM	[6]
Storage Conditions	-20°C, protect from light	[6]

Mechanism of Action: Amine-Reactive Chemistry



The utility of this reagent is centered on the reactivity of its terminal N-hydroxysuccinimide (NHS) esters. NHS esters are highly efficient electrophilic groups that readily react with nucleophilic primary amines (—NH₂), which are abundantly found at the N-terminus of proteins and on the side chains of lysine residues.[3][10]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester.[3][11] This results in the formation of a highly stable amide bond and the release of NHS as a leaving group.[10][11] This covalent linkage is resistant to hydrolysis under typical physiological conditions, ensuring the stability of the resulting conjugate.[3] The reaction is highly dependent on pH, with optimal efficiency occurring in slightly alkaline conditions (pH 7.2–8.5), where the target amine groups are deprotonated and thus more nucleophilic.[3][12][13]



Click to download full resolution via product page

Reaction scheme of an NHS ester with a primary amine to form a stable amide bond.

Experimental Protocols

The following is a generalized protocol for labeling a protein with **Bis-(N,N'-PEG4-NHS ester)-Cy5**. The exact amounts and molar ratios should be optimized for each specific application.

Required Materials

- Bis-(N,N'-PEG4-NHS ester)-Cy5
- High-quality, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Protein or other amine-containing biomolecule
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers with primary amines like Tris or glycine.[10][12]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0



 Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin column.

Reagent Preparation

- Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[14] Ensure the protein solution is free of ammonium ions or amine-containing stabilizers.[14]
- Dye Solution: Immediately before use, prepare a stock solution of Bis-(N,N'-PEG4-NHS ester)-Cy5 by dissolving it in high-quality DMSO or DMF.[11][12] The dye is susceptible to hydrolysis, so fresh preparation is critical.[14]

Labeling Procedure

- Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of dye to protein is a common starting point for optimization.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][12]
- (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS ester.

Purification

- Separate the labeled protein conjugate from unreacted dye and the NHS byproduct. Sizeexclusion chromatography is the most common and effective method for proteins.[12]
- Monitor the column fractions by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5 dye).
- Pool the fractions containing the labeled protein.
- Determine the degree of labeling (DOL) via spectrophotometry.

Summary of Reaction Parameters

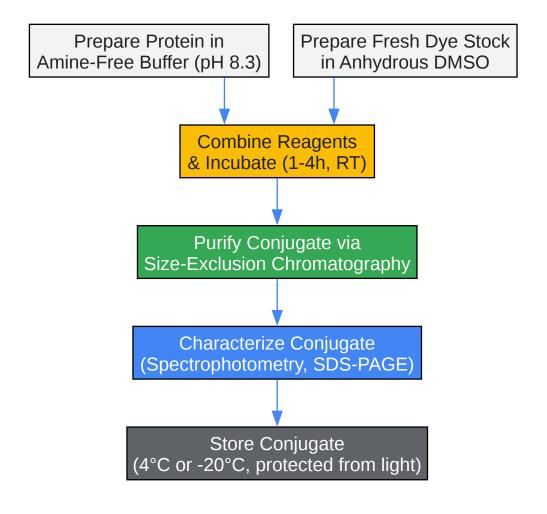


Parameter	Recommended Condition	Notes
рН	7.2 - 8.5	Critical for amine reactivity and minimizing NHS ester hydrolysis.[3][10]
Buffer	Phosphate, Bicarbonate, Borate, HEPES	Must be free of primary amines.[12][14]
Solvent for Dye	Anhydrous DMSO or DMF	Prepare fresh immediately before use.[11][12]
Reaction Time	0.5 - 4 hours at RT, or overnight at 4°C	Longer times may be needed but can increase hydrolysis. [10][12]
Temperature	Room Temperature or 4°C	Lower temperature can reduce non-specific binding and hydrolysis.[10]

Example Experimental Workflow

The following diagram illustrates a typical workflow for a protein labeling experiment, from initial preparation to final characterization of the conjugate.





Click to download full resolution via product page

Workflow for fluorescent labeling of a protein with an NHS ester dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. Amine-Reactive Crosslinker Overview Creative Proteomics [creative-proteomics.com]
- 4. abpbio.com [abpbio.com]

Foundational & Exploratory





- 5. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 6. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 7. Bis-(N,N'-NHS-PEG4)-Cy5 | C55H73ClN4O16 | CID 156597094 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bis-(N,N'-NHS-PEG4)-Cy5 Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 9. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific US [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 14. genecopoeia.com [genecopoeia.com]
- To cite this document: BenchChem. [Bis-(N,N'-PEG4-NHS ester)-Cy5 chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414098#bis-n-n-peg4-nhs-ester-cy5-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com